molecular formula C16H16ClN3O B2820892 1-(2-Chlorophenyl)-3-[(5-cyclopropylpyridin-3-yl)methyl]urea CAS No. 2034539-90-5

1-(2-Chlorophenyl)-3-[(5-cyclopropylpyridin-3-yl)methyl]urea

Cat. No.: B2820892
CAS No.: 2034539-90-5
M. Wt: 301.77
InChI Key: KEYXAOYIWXKSLC-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-[(5-cyclopropylpyridin-3-yl)methyl]urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-3-[(5-cyclopropylpyridin-3-yl)methyl]urea typically involves the reaction of 2-chloroaniline with an isocyanate derivative. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions may include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-3-[(5-cyclopropylpyridin-3-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-[(5-cyclopropylpyridin-3-yl)methyl]urea depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or binding to receptor sites, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chlorophenyl)-3-(pyridin-3-ylmethyl)urea
  • 1-(2-Chlorophenyl)-3-(cyclopropylmethyl)urea
  • 1-(2-Chlorophenyl)-3-(4-methylpyridin-3-ylmethyl)urea

Uniqueness

1-(2-Chlorophenyl)-3-[(5-cyclopropylpyridin-3-yl)methyl]urea is unique due to the presence of both the cyclopropyl and pyridinyl groups, which can impart specific chemical and biological properties. These structural features may enhance its reactivity and potential biological activities compared to similar compounds.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-[(5-cyclopropylpyridin-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O/c17-14-3-1-2-4-15(14)20-16(21)19-9-11-7-13(10-18-8-11)12-5-6-12/h1-4,7-8,10,12H,5-6,9H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEYXAOYIWXKSLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=CC(=C2)CNC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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